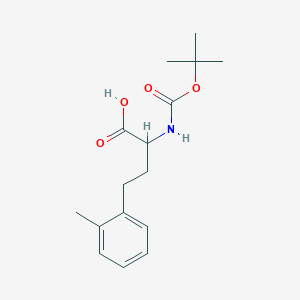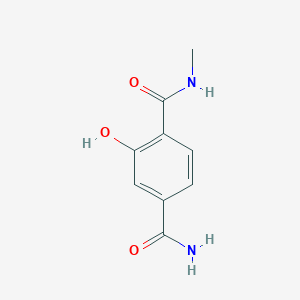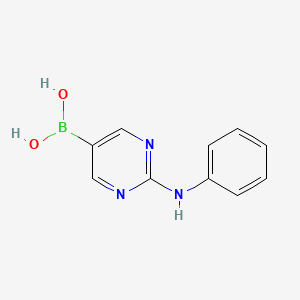
(2-Anilinopyrimidin-5-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Anilinopyrimidin-5-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with an aniline group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, where 2-chloropyrimidine is reacted with aniline in the presence of a palladium catalyst and a boronic acid derivative . The reaction is usually carried out under mild conditions, making it an efficient and practical method for the synthesis of this compound.
Industrial Production Methods
Industrial production of (2-Anilinopyrimidin-5-YL)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Anilinopyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under mild to moderate temperatures and atmospheric pressure .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major product is often a biaryl compound, while oxidation reactions yield boronic esters or borates .
Aplicaciones Científicas De Investigación
(2-Anilinopyrimidin-5-YL)boronic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (2-Anilinopyrimidin-5-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the development of sensors and therapeutic agents . The compound can also participate in transmetalation reactions, where it transfers its boronic acid group to a metal catalyst, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Pyrimidine-5-boronic acid
- Aniline-2-boronic acid
Uniqueness
(2-Anilinopyrimidin-5-YL)boronic acid is unique due to its combined structural features of aniline, pyrimidine, and boronic acid. This combination provides the compound with distinct reactivity and versatility in various chemical reactions. Compared to similar compounds, this compound offers enhanced stability and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C10H10BN3O2 |
|---|---|
Peso molecular |
215.02 g/mol |
Nombre IUPAC |
(2-anilinopyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C10H10BN3O2/c15-11(16)8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7,15-16H,(H,12,13,14) |
Clave InChI |
GARVKOHCHBUARR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)NC2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


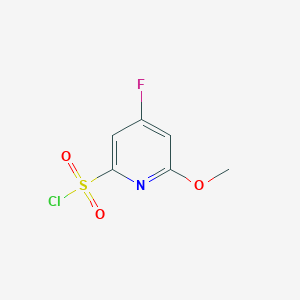
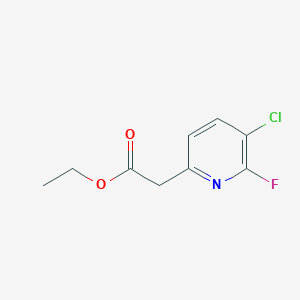
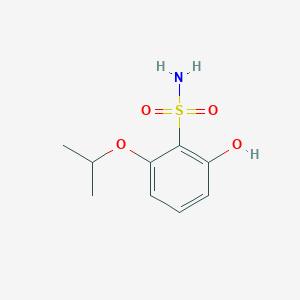
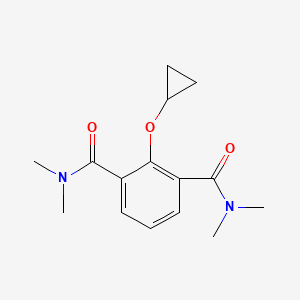
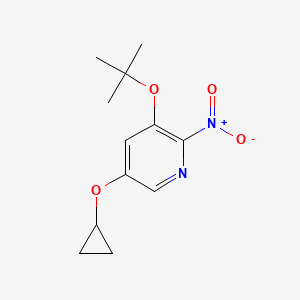
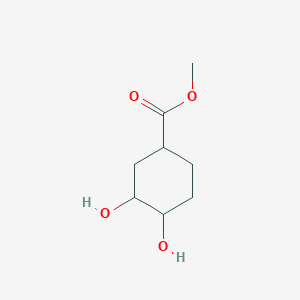
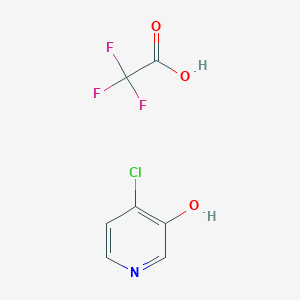
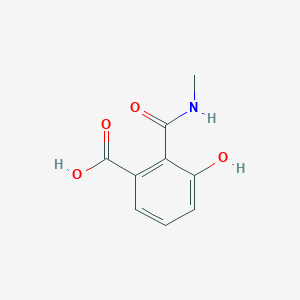
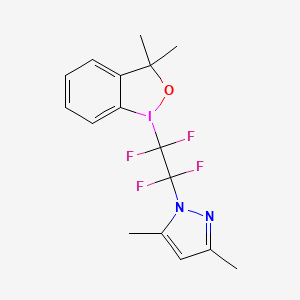
![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14855092.png)
![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile](/img/structure/B14855097.png)
![2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14855109.png)
